molecular formula C20H21FN2O3 B2398492 N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide CAS No. 954654-34-3

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2398492
CAS No.: 954654-34-3
M. Wt: 356.397
InChI Key: UWNYWYQZBSAQIW-UHFFFAOYSA-N
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Description

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic 5-oxopyrrolidine derivative designed for pharmaceutical and biological research. This compound features a fluorobenzyl group attached to the pyrrolidinone nitrogen and a phenoxyacetamide moiety, a structural combination observed in bioactive molecules targeting various disease pathways. The 5-oxopyrrolidine (2-pyrrolidinone) scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects . The structural motifs present in this molecule—specifically the fluorobenzyl and acetamide groups—are commonly investigated in the development of kinase inhibitors and agents for central nervous system disorders . Researchers utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, particularly for constructing chemical libraries aimed at drug discovery. Its structure aligns with contemporary research efforts focused on developing novel small-molecule inhibitors and probes for studying protein function and cellular signaling pathways. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c21-17-8-6-15(7-9-17)12-23-13-16(10-20(23)25)11-22-19(24)14-26-18-4-2-1-3-5-18/h1-9,16H,10-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNYWYQZBSAQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C18H19FN2O2
  • Molecular Weight : Approximately 316.35 g/mol
  • Functional Groups : The presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenoxyacetamide moiety contributes to its unique properties and biological activities.

Research indicates that this compound may interact with various biological targets, influencing several physiological processes. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in neurotransmission and metabolic pathways, respectively .
  • Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in neurological functions, potentially offering therapeutic benefits in treating neurological disorders.
  • Antimicrobial Activity : Some derivatives of similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests that this compound might possess similar properties.

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeObservations
Antibacterial Moderate to strong activity against specific bacterial strains .
Enzyme Inhibition Strong inhibitory effects on AChE and urease with IC50 values indicating potency .
Neuroprotective Potential protective effects against neuronal damage induced by oxidative stress .

Case Studies

  • Antimicrobial Screening : A study highlighted the antibacterial efficacy of related compounds, demonstrating significant inhibition against Salmonella typhi with IC50 values ranging from 0.63 to 2.14 µM for certain derivatives .
  • Neuroprotective Effects : In vitro studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
  • Docking Studies : Molecular docking simulations have indicated favorable interactions between this compound and target proteins involved in neurotransmission, reinforcing its potential as a therapeutic agent for neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide with analogs sharing key structural motifs:

Fluorobenzyl-Containing Analogs
Compound Name Structural Features Key Differences Reported Activity Reference
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine ring, naphthyl group Replaces pyrrolidinone with piperidine; lacks phenoxyacetamide chain Moderate SARS-CoV-2 inhibition (qualitative "acceptable" activity)
N-[(4-fluorophenyl)methyl]-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole core, sulfanyl linker Replaces pyrrolidinone with pyrimidoindole; sulfanyl group alters electronic properties No explicit activity data; structural focus on heterocyclic diversity

Key Insights :

  • Fluorobenzyl groups are common in CNS-targeting molecules due to enhanced blood-brain barrier penetration.
  • Substitution of pyrrolidinone with bulkier cores (e.g., piperidine or pyrimidoindole) may reduce solubility but improve target selectivity .
Pyrrolidinone/Pyrrolidine Derivatives
Compound Name Structural Features Key Differences Reported Activity Reference
(S)-N-(4-(4-fluorophenoxy)phenyl)-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)acetamido)propanamide Triazole ring, fluorophenoxy group Replaces pyrrolidinone with triazole; lacks benzyl substitution No activity data; emphasizes heterocyclic bioisosteres
N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide Indole core, chlorobenzoyl group Complex indole-acetamide scaffold; lacks pyrrolidinone Focus on multi-target inhibition (e.g., kinase or GPCR modulation)

Key Insights :

  • Pyrrolidinone derivatives generally exhibit better metabolic stability compared to pyrrolidines due to reduced susceptibility to oxidative metabolism.
  • Indole- or triazole-containing analogs prioritize aromatic stacking interactions, whereas pyrrolidinone derivatives may favor hydrogen bonding .
Phenoxyacetamide Analogues
Compound Name Structural Features Key Differences Reported Activity Reference
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Hexane backbone, dimethylphenoxy group Larger peptidomimetic structure; dimethylphenoxy enhances steric bulk Likely protease inhibitor (unconfirmed in evidence)

Key Insights :

  • Phenoxyacetamide groups are versatile in mimicking peptide bonds, aiding in protease inhibition.
  • Steric bulk from substituents (e.g., dimethylphenoxy vs. unsubstituted phenoxy) can modulate binding affinity and selectivity .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary fragments:

  • 1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol : A pyrrolidinone derivative bearing a 4-fluorobenzyl group at the 1-position and a hydroxymethyl group at the 3-position.
  • 2-Phenoxyacetyl chloride : The acid chloride derivative of phenoxyacetic acid.
  • Amide bond formation : Coupling the amine derivative of the pyrrolidinone fragment with the phenoxyacetyl chloride.

This retrosynthetic approach aligns with strategies employed in the synthesis of structurally related pyrrolidinone-based compounds, such as immunomodulators and isoquinoline intermediates.

Synthesis of the Pyrrolidinone Core

Cyclization Strategies for Pyrrolidinone Formation

The pyrrolidinone ring is typically constructed via cyclization of γ-amino acids or their derivatives. A method adapted from PD-1/PD-L1 inhibitor syntheses involves the intramolecular lactamization of 4-aminobutyric acid derivatives under acidic conditions. For example:

  • Step 1 : Reacting 4-aminobutyric acid with 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.
  • Step 2 : Cyclization using p-toluenesulfonic acid (p-TsOH) in toluene under reflux yields 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-carboxylic acid .
  • Step 3 : Reduction of the carboxylic acid to the corresponding alcohol (1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methanol ) using lithium aluminum hydride (LiAlH₄).

Table 1 : Optimization of Cyclization Conditions

Starting Material Reagent/Conditions Yield (%) Reference
4-Aminobutyric acid p-TsOH, toluene, reflux 78
4-(4-Fluorobenzyl)aminobutyric acid H₂SO₄, EtOH, 80°C 65

Alternative Routes via Reductive Amination

Asymmetric synthesis methods, such as those reported for pyrrolidine-2-carboxamides, utilize chiral auxiliaries or catalytic enantioselective hydrogenation to control stereochemistry. For instance:

  • Step 1 : Condensation of 4-fluorobenzaldehyde with a γ-keto ester (e.g., ethyl levulinate) to form an imine.
  • Step 2 : Catalytic hydrogenation using a chiral catalyst (e.g., Ru-BINAP) yields the enantiomerically enriched pyrrolidinone precursor.

Synthesis of 2-Phenoxyacetyl Chloride

Chlorination of Phenoxyacetic Acid

Phenoxyacetic acid is treated with oxalyl chloride (2.0 equiv) in anhydrous DCM under catalytic N,N-dimethylformamide (DMF) . The reaction proceeds at 0°C to room temperature, yielding 2-phenoxyacetyl chloride in >90% purity.

Amide Bond Formation

Coupling Strategies

The final step involves coupling 1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methylamine with 2-phenoxyacetyl chloride . Two predominant methods are documented:

Method A: Schotten-Baumann Reaction
  • Conditions : Aqueous NaOH (2.0 M), DCM, 0°C.
  • Advantages : Rapid reaction (<1 h), minimal byproducts.
  • Yield : 68%.
Method B: Carbodiimide-Mediated Coupling
  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with N-hydroxysuccinimide (HOSu) in DCM.
  • Conditions : Room temperature, 18 h.
  • Yield : 82%.

Table 2 : Comparative Analysis of Coupling Methods

Method Reagents Solvent Time (h) Yield (%)
A NaOH, DCM DCM 1 68
B EDCI, HOSu DCM 18 82

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography on silica gel (eluent: DCM/MeOH 95:5), achieving >95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 9H, aromatic), 4.60 (s, 2H, OCH₂CO), 3.85–3.70 (m, 2H, CH₂NH), 2.95–2.80 (m, 1H, pyrrolidinone CH).
  • HRMS : [M+H]⁺ calculated for C₂₁H₂₂FN₂O₃: 393.1618; found: 393.1621.

Q & A

Q. How can solubility and stability under physiological conditions be assessed?

  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).
  • Stability : Incubate at 37°C and monitor degradation via HPLC over 24–72 hours. Adjust formulations based on pH-dependent degradation profiles .

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